5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one
Description
The compound 5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one is a flavonoid derivative characterized by:
- A pyrano[2,3-h]chromen-4-one core.
- A 4-methoxyphenyl substituent at position 2.
- A hydroxyl group at position 3.
- Two methyl groups at position 6.
- A glycosyl moiety (3,4,5-trihydroxy-6-methyloxan-2-yl) at position 3 with defined stereochemistry (2S,3R,4R,5R,6S).
This structural complexity confers unique physicochemical properties, such as moderate hydrophilicity (logP ~1.2–1.5) due to the glycosyl group and methoxy substitution . Its molecular weight is approximately 560–570 g/mol, as inferred from analogs in and .
Properties
Molecular Formula |
C27H28O10 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C27H28O10/c1-12-19(29)21(31)22(32)26(34-12)36-25-20(30)18-16(28)11-17-15(9-10-27(2,3)37-17)24(18)35-23(25)13-5-7-14(33-4)8-6-13/h5-12,19,21-22,26,28-29,31-32H,1-4H3/t12-,19-,21+,22+,26-/m0/s1 |
InChI Key |
HFACBAJBHOSYOZ-GULSFEPBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC4=C3C=CC(O4)(C)C)O)C5=CC=C(C=C5)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC4=C3C=CC(O4)(C)C)O)C5=CC=C(C=C5)OC)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one involves multiple steps. The starting materials typically include phenolic compounds and various reagents to introduce the methoxy and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the pyranochromenone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Core Modifications and Substitutions
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- The glycosyl group at position 3 is critical for solubility and receptor binding, with stereochemistry (e.g., 2S,3R,4R,5R,6S) influencing bioactivity .
- Methoxy vs. Hydroxy Substitutions : The 4-methoxyphenyl group in the target compound enhances metabolic stability compared to 4-hydroxyphenyl analogs (e.g., 578-74-5), which are prone to glucuronidation .
Glycosylation Patterns
The target compound’s glycosyl moiety shares similarities with hesperidin derivatives (), but the 6-methyl substitution in its oxan-2-yl group distinguishes it from the 6-hydroxymethyl groups in compounds like 25694-72-8 . This minor structural variation may alter enzymatic hydrolysis rates in vivo.
Bioactivity Comparison
Enzymatic Inhibition and Antioxidant Activity
Insights :
- The target compound’s 8,8-dimethyl and 4-methoxyphenyl groups likely enhance lipophilicity, improving membrane permeability compared to polar analogs like 578-74-5 .
- Koreanoside G’s furan ring and hydroxypropan-2-yl group at position 8 contribute to its neuraminidase inhibition, a feature absent in the target compound .
Pharmacokinetic Properties
Biological Activity
5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one (commonly referred to as Acuminatin) is a complex organic compound with notable biological activities. This article provides a detailed examination of its biological properties based on diverse research findings.
| Property | Value |
|---|---|
| IUPAC Name | 5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one |
| CAS Number | 143601-07-4 |
| Molecular Formula | C27H28O10 |
| Molecular Weight | 512.5 g/mol |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
Research indicates that this compound exhibits antioxidant properties and has potential therapeutic applications. Its mechanisms include:
- Inhibition of Oxidative Stress : The compound's structure allows it to scavenge free radicals effectively.
- Modulation of Biological Pathways : It has been shown to influence various signaling pathways relevant to disease processes.
Anticancer Properties
Studies have demonstrated that Acuminatin can inhibit the growth of certain cancer cells. For example:
- In vitro assays revealed that it significantly reduces the viability of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Cardiovascular Effects
Research suggests that this compound may have protective effects against cardiovascular diseases through:
- Vasoprotective Mechanisms : It has been shown to improve endothelial function and reduce venous hypertension.
Neuroprotective Effects
The compound exhibits neuroprotective properties by:
- Reducing oxidative damage in neuronal cells and potentially mitigating neurodegenerative diseases.
Case Studies
- Study on Antioxidant Activity : A study published in Nature evaluated the antioxidant capacity of Acuminatin using various assays (DPPH and ABTS). Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
- Cancer Cell Line Study : In a recent study focusing on glioblastoma cells, Acuminatin was found to inhibit cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the downregulation of key survival pathways .
Research Findings Summary
Recent investigations into the biological activity of 5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one reveal promising therapeutic potentials across various fields:
| Activity | Effect |
|---|---|
| Antioxidant | High scavenging activity against free radicals |
| Anticancer | Significant inhibition of tumor cell growth |
| Neuroprotection | Reduction in oxidative stress in neuronal models |
| Cardiovascular Health | Improvement in endothelial function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
